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Fenpropidin-d10

Cat. No.: B1162104
M. Wt: 283.52
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Description

Fenpropidin (B1672529) as a Reference Compound: Research Context and Mechanistic Basis

Fenpropidin is a systemic fungicide belonging to the piperidine (B6355638) class of chemicals. apvma.gov.au It is utilized for its preventative and curative properties against a range of fungal pathogens in cereal crops. apvma.gov.auwur.nl

Introduced in 1979, fenpropidin has been a subject of research primarily within the context of agriculture and environmental science. wur.nl Early research focused on its efficacy against powdery mildew in cereals. wur.nl More recent academic studies have delved into its environmental fate, enantioselective behavior, and potential for resistance development in fungal populations. mdpi.comnih.govresearchgate.net As a chiral pesticide, studies have explored the different biological activities and dissipation rates of its enantiomers, R-(+)-fenpropidin and S-(-)-fenpropidin. mdpi.comresearchgate.net

The primary mode of action of fenpropidin is the inhibition of ergosterol (B1671047) biosynthesis in fungal cell membranes. apvma.gov.auherts.ac.uk Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammals, and its disruption leads to fungal cell death. researchgate.net Specifically, fenpropidin targets and inhibits two key enzymes in the ergosterol pathway: sterol Δ14-reductase and Δ8→Δ7-isomerase. apvma.gov.aunih.gov This mechanism of action is distinct from that of other major fungicide groups like triazoles, which also target ergosterol synthesis but at a different point in the pathway. apvma.gov.au

Research has also investigated the enantioselective effects of fenpropidin, with studies showing that the R-enantiomer exhibits more potent fungicidal activity against several plant pathogens compared to the S-enantiomer. nih.gov This difference in activity is attributed to a tighter binding affinity of the R-enantiomer to the target enzymes. nih.gov

Historical and Current Academic Research Perspectives on Fenpropidin

Rationale for Fenpropidin-d10 Development and its Specific Contributions to Academic Inquiry

The development of this compound, a deuterated analog of fenpropidin, is driven by the need for a reliable internal standard in analytical studies. The inclusion of ten deuterium (B1214612) atoms provides a significant mass shift, making it easily distinguishable from the parent compound in mass spectrometry-based analyses.

The primary contributions of this compound to academic inquiry are:

Accurate Quantification : It serves as an ideal internal standard for the precise measurement of fenpropidin residues in various environmental and biological matrices, such as soil, water, and plant tissues. metsol.comclearsynth.com This is crucial for monitoring its environmental fate and ensuring compliance with maximum residue limits. nih.gov

Metabolic Studies : this compound can be used to trace the metabolic pathways of fenpropidin in different organisms. By analyzing the deuterated metabolites, researchers can gain a deeper understanding of how the fungicide is broken down and eliminated. nih.gov

Pharmacokinetic and Toxicological Research : In studies investigating the absorption, distribution, metabolism, and excretion (ADME) of fenpropidin, this compound allows for accurate tracking of the compound and its metabolites, contributing to a more comprehensive toxicological profile.

Properties

Molecular Formula

C₁₉H₂₁D₁₀N

Molecular Weight

283.52

Synonyms

F 3240-d10;  Fenpropidine-d10;  Mildin-d10;  Patrol-d10;  1-[3-[4-(1,1-Dimethylethyl)phenyl]-2-methylpropyl]piperidine-d10;  1-(3-(4-(tert-Butyl)phenyl)-2-methylpropyl)piperidine-d10

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of Fenpropidin D10

Strategies for Deuterium (B1214612) Incorporation into the Fenpropidin (B1672529) Scaffold

The synthesis of Fenpropidin-d10 requires strategic placement of deuterium atoms onto the parent molecule's framework. The most common labeling pattern involves the deuteration of the piperidine (B6355638) ring. lgcstandards.comavantorsciences.comqmx.com

The most direct and widely used method for preparing this compound involves the use of a deuterated starting material in the final steps of the synthesis. The established synthesis route for fenpropidin involves the reaction of 1-(3-chloro-2-methylpropyl)-4-tert-butylbenzene with piperidine. google.com By substituting piperidine with its deuterated counterpart, piperidine-d11 (B105061), the d10-labeled fenpropidin can be efficiently produced. This method ensures high levels of deuterium incorporation at specific, predetermined sites. The common nomenclature "Fenpropidin D10 (piperidine D10)" confirms that the ten deuterium atoms are located on the piperidine moiety. avantorsciences.comqmx.com

Alternative, though less common for this specific molecule, deuteration strategies include hydrogen-deuterium (H/D) exchange reactions. These methods can be catalyzed by acids, bases, or metals and involve exchanging protons on the molecule with deuterium from a deuterated solvent like heavy water (D₂O). gabarx.comunam.mx However, for complex molecules like fenpropidin, such methods can lack specificity, leading to deuterium scrambling across various positions and a mixture of isotopologues. Therefore, building the molecule from a deuterated precursor like piperidine-d11 is the preferred industrial approach for achieving the desired isotopic purity and specific labeling. epj-conferences.org

Fenpropidin possesses a chiral center at the methyl-substituted carbon of the propyl chain, meaning it exists as two enantiomers (R and S forms). researchgate.netnih.gov Studies have shown that the metabolism of fenpropidin in various crops and soil can be stereoselective, with one enantiomer degrading faster than the other. researchgate.netnih.gov This highlights the importance of stereochemistry in its environmental fate and toxicological assessment.

The development of an enantiomerically pure deuterated standard (e.g., (R)-Fenpropidin-d10 or (S)-Fenpropidin-d10) would require an advanced, stereoselective synthetic route. While specific literature detailing the stereoselective synthesis of this compound is not widely available, the principles of asymmetric synthesis would apply. advatechgroup.com Such a synthesis would likely involve two key stages:

Asymmetric synthesis of the chiral backbone: This could be achieved by the stereoselective reduction of a prochiral ketone precursor to form a specific enantiomer of the intermediate alcohol, 1-(4-tert-butylphenyl)-2-methylpropan-1-ol. google.com

Coupling with the deuterated component: The resulting enantiomerically pure intermediate would then be reacted with piperidine-d11 to yield the final, stereochemically pure deuterated product.

Such advanced methods are crucial for detailed metabolic and environmental studies where tracking individual enantiomers is necessary. nih.govagroscope.ch

Chemical Deuteration Approaches (e.g., Hydrogen/Deuterium Exchange Reactions)

Spectroscopic and Chromatographic Characterization of this compound

Rigorous characterization is essential to confirm the identity, purity, and isotopic composition of this compound before its use as an analytical standard. This involves a combination of spectroscopic and chromatographic techniques. cymitquimica.com

The confirmation of the molecular structure and the success of the deuteration process are primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): This is the primary technique for verifying the mass increase due to deuterium incorporation. High-resolution mass spectrometry (HRMS) can precisely measure the mass of the molecule, confirming the presence of the ten deuterium atoms. The mass difference between the unlabeled compound and the deuterated standard is a key parameter in its use for isotope dilution mass spectrometry. cymitquimica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive information about the exact location of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the piperidine ring are expected to be absent or drastically reduced. Conversely, a ²H NMR spectrum would show distinct signals for the deuterium atoms on the piperidine ring, confirming their position. epj-conferences.orgscielo.br

The table below summarizes the key molecular properties of Fenpropidin and its d10-labeled analogue.

PropertyFenpropidinThis compoundSource(s)
Molecular Formula C₁₉H₃₁NC₁₉H₂₁D₁₀N lgcstandards.comnih.gov
Molecular Weight 273.46 g/mol 283.52 g/mol lgcstandards.comamazonaws.com
Monoisotopic Mass 273.2456 Da283.3085 Da lgcstandards.comnih.gov
Deuteration Location N/APiperidine Ring lgcstandards.comavantorsciences.comqmx.com
SMILES (Isotopic) CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2CC(CC1=CC=C(C=C1)C(C)(C)C)CN2C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C2([2H])[2H] lgcstandards.comnih.gov

The utility of this compound as an internal standard is critically dependent on its chemical and isotopic purity.

Chemical Purity: The chemical purity is assessed to ensure that no significant impurities are present that could interfere with analysis. This is typically determined using chromatographic methods such as High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection, or Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS. lgcstandards.comuva.es Commercial standards of this compound often report a chemical purity of over 95%. lgcstandards.com

Isotopic Distribution and Purity: Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms (in this case, ten). This is a critical parameter, as the presence of unlabeled material (d0) in the standard could lead to an overestimation of the analyte in a sample. High-resolution mass spectrometry is the method of choice for this analysis, as it can separate and quantify the different isotopologues (e.g., d8, d9, d10). cerilliant.comalmacgroup.com The analysis provides a distribution profile, showing the relative abundance of each isotopic species. An ideal standard has a very high abundance of the target d10 isotopologue and minimal contribution from lower-mass isotopologues. cerilliant.com

The following interactive table illustrates a hypothetical isotopic distribution for a batch of this compound.

IsotopologueRelative Abundance (%)
d0-d7< 0.1
d80.5
d94.5
d10 95.0

Advanced Analytical Applications of Fenpropidin D10 in Research

Development and Validation of Mass Spectrometry-Based Analytical Methods

The development of sensitive and reliable analytical methods is crucial for the accurate quantification of pesticide residues. Fenpropidin-d10 is instrumental in the creation and validation of these methods, particularly those employing mass spectrometry.

Quantitative Analysis using this compound as an Internal Standard (e.g., LC-MS/MS, GC-MS/MS)

In quantitative mass spectrometry, an internal standard (IS) is essential for achieving high accuracy and precision. scioninstruments.comcerilliant.com An IS is a compound added in a constant amount to all samples, including calibrations and blanks, before analysis. scioninstruments.com The quantification is then based on the ratio of the analyte's signal to the IS's signal, which corrects for variations during sample preparation and analysis. scioninstruments.com

Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for mass spectrometry applications. scioninstruments.comaptochem.com Because this compound is chemically almost identical to Fenpropidin (B1672529), it co-elutes during chromatography and exhibits the same behavior during extraction and ionization. aptochem.com However, its increased mass allows it to be distinguished from the non-labeled analyte by the mass spectrometer. aptochem.com This ensures that any variability in the analytical process affects both the analyte and the internal standard to the same extent, leading to highly reliable quantification. scioninstruments.com

Methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) have been developed and validated for the trace determination of Fenpropidin in various matrices. mdpi.comeurl-pesticides.euresearchgate.net A study on the enantioselective determination of Fenpropidin in seven different food and environmental matrices demonstrated excellent method performance when using a modified QuEChERS extraction followed by UPLC-MS/MS analysis. mdpi.com The validation of such methods typically assesses parameters like accuracy (recovery), precision (relative standard deviation or RSD), and linearity. mdpi.comeurl-pesticides.eu

Table 1: Example of Method Validation Parameters for Fenpropidin Analysis This table presents representative data on the accuracy and precision for the enantioselective detection of Fenpropidin enantiomers in various matrices, as detailed in a study utilizing a modified QuEChERS method and UPLC-MS/MS.

MatrixAverage Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
Wheat71.5 - 106.10.3 - 8.90.5 - 8.0
Apples71.5 - 106.10.3 - 8.90.5 - 8.0
Soybeans71.5 - 106.10.3 - 8.90.5 - 8.0
Grapes71.5 - 106.10.3 - 8.90.5 - 8.0
Bananas71.5 - 106.10.3 - 8.90.5 - 8.0
Rice71.5 - 106.10.3 - 8.90.5 - 8.0
Soil71.5 - 106.10.3 - 8.90.5 - 8.0
Data sourced from a study by Buerge et al., as cited in reference mdpi.com. The ranges reflect the performance across different spiking levels and enantiomers.

Compensation for Matrix Effects and Enhancement of Analytical Robustness

Complex samples, such as those from biological or environmental sources, contain various components that can interfere with the analysis, a phenomenon known as the "matrix effect". analchemres.org This effect can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantitative results. scioninstruments.comanalchemres.org

The use of a co-eluting SIL internal standard like this compound is the most effective strategy to compensate for these matrix effects. texilajournal.commdpi.com Since this compound and Fenpropidin have nearly identical physicochemical properties, they are affected by matrix interferences in the same way. scioninstruments.comaptochem.com Therefore, the ratio of their signals remains constant even if the absolute signal intensity of both compounds fluctuates due to matrix effects. scioninstruments.com This normalization corrects for unpredictable signal variations, significantly improving the accuracy and robustness of the method, which is especially critical when analyzing diverse and complex matrices. scioninstruments.comaptochem.com This compensation minimizes the need for extensive sample clean-up or the preparation of matrix-matched calibration standards, streamlining the analytical workflow. analchemres.org

Method Optimization for High-Throughput and Trace-Level Detection

The robustness imparted by using this compound is a key enabler for both high-throughput screening (HTS) and trace-level detection. HTS involves the rapid analysis of a large number of samples, a common practice in drug discovery and environmental monitoring. syngeneintl.comdrugtargetreview.comsygnaturediscovery.com By providing a reliable internal control for extraction, injection, and ionization variability, this compound helps automate the analytical process, increases throughput, and reduces the rate of sample rejection or the need for re-analysis. aptochem.comrsc.org

For trace-level detection, where analyte concentrations are extremely low, even minor fluctuations in the analytical system can have a significant impact on the results. scioninstruments.com The ability of this compound to correct for these variations is paramount for achieving accurate quantification at or near the limit of detection (LOD) and limit of quantification (LOQ). scioninstruments.comeurl-pesticides.eu Analytical methods developed for regulatory purposes, such as monitoring pesticide residues in food, often require very low detection limits, sometimes in the low ng/g or µg/kg range. mdpi.comeurl-pesticides.euarxiv.orgmdpi.com The use of this compound is critical for validating that these methods can reliably quantify residues at such trace levels. eurl-pesticides.euarxiv.org

Application in Complex Biological and Environmental Sample Analysis

The validated analytical methods using this compound are widely applied to quantify Fenpropidin in real-world complex samples, providing crucial data for metabolism research and environmental safety assessments. herts.ac.uknih.gov

Quantification in In Vitro Biological Systems

In vitro biological systems, such as primary hepatocytes or human liver microsomes, are frequently used to study the metabolism of foreign compounds (xenobiotics) like pesticides. frontiersin.orgnih.goveuropa.eu These studies help to identify the metabolites formed and to compare metabolic pathways across different species, including humans. frontiersin.org

LC-MS/MS is a powerful tool for identifying and quantifying the parent compound and its metabolites in these in vitro experiments. nih.gov In this context, this compound is used as an internal standard to ensure the accurate quantification of Fenpropidin as it is consumed and metabolized over time in the cell or microsome incubations. nih.gov This accurate measurement is vital for understanding the rate of metabolism and for identifying potential human-specific metabolites, which is a key consideration in risk assessment. frontiersin.org For instance, studies have identified metabolites of Fenpropidin formed through the oxidation of the piperidine (B6355638) ring or the tert-butyl side chain. nih.gov

Environmental Monitoring and Fate Studies

Fenpropidin is a fungicide used on crops like cereals, and its residues can be found in the environment. mdpi.comherts.ac.uk Environmental monitoring programs analyze samples such as soil and water to determine the presence and concentration of these residues. mdpi.comfortunejournals.com Understanding the environmental fate of Fenpropidin—how it dissipates and degrades—is essential for assessing its potential impact. herts.ac.uk

Robust analytical methods using this compound as an internal standard are applied to quantify Fenpropidin residues in these complex environmental matrices. mdpi.comarxiv.org Research has been conducted to determine the dissipation of Fenpropidin in soil under field conditions. mdpi.comresearchgate.net Such studies provide critical data, including the half-life of the compound, which indicates its persistence in a specific environment. mdpi.com The use of effect-directed analysis (EDA) combined with nontarget screening (NTS) is an emerging approach for identifying major toxicants in environmental samples, where accurate quantification via methods using internal standards is a key component. acs.org

Table 2: Example of Fenpropidin Dissipation Data in Soil This table shows the half-lives of Fenpropidin enantiomers in soil from a field study, highlighting the enantioselective dissipation of the fungicide.

EnantiomerHalf-life (days)
R-(+)-fenpropidin19.8
S-(-)-fenpropidin22.4
Data sourced from reference mdpi.com.

Inter-laboratory Method Comparison and Reproducibility Studies Utilizing this compound

Inter-laboratory comparisons, often organized as proficiency tests (PTs), are a cornerstone of quality assurance in analytical laboratories. dtu.dkdtu.dkeurl-pesticides.eu These studies are designed to provide an objective assessment of a laboratory's performance and the comparability of analytical results among different facilities. dtu.dkeuropa.eueuropa.eu For methods analyzing pesticide residues, proficiency testing is an essential element for ensuring the reliability and accuracy of data, particularly within regulatory frameworks like the European Union's multi-annual control programs. dtu.dkdtu.dk The use of stable isotope-labeled internal standards, such as this compound, is a recommended approach in these analyses to enhance accuracy and correct for variations in analytical procedures. eurl-pesticides.eu

In a typical inter-laboratory study, a homogenous test material containing a known concentration of specific analytes is distributed to participating laboratories. eurl-pesticides.eu The labs analyze the material using their own methods and report their findings to the organizing body, such as a European Union Reference Laboratory (EURL). eurl-pesticides.euanses.fr The organizer then assesses the performance of each laboratory by comparing their results against an assigned value, which is determined through consensus or by a reference laboratory. dtu.dk

A key performance indicator in these studies is the z-score, which measures the deviation of an individual laboratory's result from the assigned value. dtu.dk The z-score is calculated using the laboratory's reported value, the assigned value for the analyte, and a standard deviation for proficiency assessment. For many pesticide residue proficiency tests, a fixed relative standard deviation (RSD) of 25% is used to evaluate performance, which aligns with the internationally accepted target measurement uncertainty for multi-residue analysis. eurl-pesticides.eu

A European Union Proficiency Test on pesticide residues in rye kernels provides a practical example of such an inter-laboratory comparison for the fungicide Fenpropidin. dtu.dk Laboratories from across Europe participated, analyzing the sample and reporting the concentration of Fenpropidin. The results demonstrate the variability in measurements across different analytical settings and highlight the importance of robust, well-validated methods, often underpinned by the use of internal standards like this compound to minimize such discrepancies.

The detailed findings from this proficiency test for Fenpropidin are presented below, showcasing the range of reported concentrations and the corresponding performance scores.

Table 1: Results of Inter-laboratory Proficiency Test for Fenpropidin in Rye dtu.dk

Laboratory CodeReported Fenpropidin Concentration (mg/kg)Assigned Value (mg/kg)z-score
10.0450.057-0.8
20.0580.0570.1
30.0630.0570.4
40.0550.057-0.1
50.0710.0571.0
60.0600.0570.2
70.0590.0570.1
80.0660.0570.6
90.0490.057-0.6
100.0530.057-0.3
110.0780.0571.5
120.0440.057-0.9
130.0680.0570.8
140.0510.057-0.4
150.0820.0571.7

This table is based on data from the European Union Proficiency Test on pesticide residues in rye kernels. The z-scores were calculated based on a target standard deviation of 25%.

Mechanistic and Molecular Research on Fenpropidin and Its Deuterated Analogues

Elucidation of Molecular Mechanisms of Action

Fenpropidin (B1672529) functions as a systemic fungicide with both protective and curative properties. herts.ac.uk Its primary mode of action involves the inhibition of sterol biosynthesis within fungal cell membranes. herts.ac.uk

Investigation of Sterol Biosynthesis Pathway Inhibition

Fenpropidin targets the ergosterol (B1671047) biosynthesis pathway, a critical process for maintaining the integrity and function of fungal cell membranes. cabidigitallibrary.org Specifically, it disrupts this pathway by inhibiting two key enzymes: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase. researchgate.netscispace.com This dual-site inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately arresting fungal growth. cabidigitallibrary.orgresearchgate.net The inhibition of these enzymes has been demonstrated in cell-free systems derived from Saccharomyces cerevisiae. researchgate.net Studies on Fusarium graminearum have shown that mutants lacking the FgERG4 gene, which is involved in the final step of ergosterol biosynthesis, exhibit increased tolerance to fenpropidin. nih.gov This suggests that the disruption of the later stages of the pathway can influence the fungicide's efficacy.

The sterol biosynthesis pathway is a known target for various antifungal agents. cabidigitallibrary.orgbiorxiv.org Morpholine (B109124) fungicides, which are structurally related to fenpropidin, also inhibit enzymes within this pathway, though their specific targets can vary. biorxiv.org For instance, fenpropimorph (B1672530) can inhibit both C-8,7 sterol isomerase and C-14 sterol reductase in fungi, while tridemorph (B114830) primarily acts on the C-8,7 sterol isomerase. biorxiv.org

Specificity and Selectivity Studies on Target Enzymes (e.g., Sterol 14-Reductase)

Fenpropidin is recognized as a specific inhibitor of sterol Δ14-reductase. dcchemicals.com Research indicates that fenpropidin, along with fenpropimorph, are potent inhibitors of both sterol Δ14-reductase and Δ8→Δ7-isomerase. researchgate.net This dual inhibitory action is considered advantageous as it may reduce the likelihood of resistance development. researchgate.net In studies with Microdochium nivale, fenpropidin was found to be a strong inhibitor of sterol Δ8→Δ7-isomerase, leading to the accumulation of Δ8-sterols. researchgate.net While both fenpropimorph and fenpropidin target these enzymes, their relative affinities can differ. In some fungal species, fenpropimorph and spiroxamine (B1682169) appear to primarily inhibit Δ14-reductase, whereas tridemorph shows a preference for Δ8→Δ7-isomerase. cabidigitallibrary.org The enzymes Δ14-reductase and Δ8→Δ7-isomerase differ significantly in their structure, with the former being a larger protein with multiple transmembrane domains compared to the latter. cabidigitallibrary.org

Impact of Deuteration on Enzyme Kinetics and Receptor Binding

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can significantly alter the metabolic fate and reaction rates of a molecule. This is known as the deuterium kinetic isotope effect (DIE). juniperpublishers.com

Evaluation of Primary Isotope Effects on Reaction Rates

Deuteration, the replacement of hydrogen with deuterium, can lead to a kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond. libretexts.orggoogle.com This can result in a slower rate of metabolism for deuterated compounds, particularly those cleared by cytochrome P450 enzymes. juniperpublishers.comnih.gov The magnitude of the primary KIE is influenced by factors such as the nature of the bond being broken and the geometry of the transition state. epfl.ch For deuterium substitutions, normal KIEs (kH/kD) are typically in the range of 1 to 8. libretexts.org However, inverse KIEs (where the deuterated compound reacts faster) can also occur and are often diagnostic of specific mechanistic features, such as changes in hybridization from sp2 to sp3 in the transition state. mdpi.comnih.gov The effect of deuteration is not always predictable and can vary between different compounds and even different positions of deuteration within the same molecule. juniperpublishers.comnih.gov

For example, studies on the dissociation of a protein-fatty acid complex in the gas phase showed a measurable inverse KIE upon deuteration of the fatty acid's acyl chain. nih.gov In contrast, no significant KIE was observed for the same dissociation in an aqueous solution. nih.gov In the context of enzyme-catalyzed reactions, solvent isotope effects are also important. A reaction carried out in D2O instead of H2O can exhibit a solvent KIE. d-nb.info For instance, the D-amino acid oxidase reaction with D-alanine shows a solvent KIE of 3.1 at pH 6, which decreases at higher pH. d-nb.info

Table 1: Theoretical Impact of Deuteration on Reaction Kinetics

Parameter Effect of Deuteration Rationale
Bond Strength C-D bond is stronger than C-H bond. Due to the lower zero-point energy of the heavier deuterium isotope. libretexts.org
Reaction Rate (Primary KIE) Often slower for deuterated compounds (kH/kD > 1). Higher activation energy is required to break the stronger C-D bond. libretexts.orggoogle.com

| Metabolic Stability | Can be increased. | Slower metabolism, especially by CYP450 enzymes, can lead to a longer biological half-life. juniperpublishers.com |

Radioligand Binding Assays to Characterize Ligand-Receptor Interactions

Radioligand binding assays are a fundamental tool for characterizing the interaction between a ligand (like a fungicide) and its receptor (the target enzyme). nih.govnih.gov These assays utilize a radiolabeled form of the ligand to measure its binding affinity (dissociation constant, Kd) and the density of receptors (Bmax). nih.gov Competition binding assays, a variation of this technique, are used to determine the affinity of unlabeled compounds by measuring their ability to displace the radiolabeled ligand from the receptor. nih.govnih.gov This method is considered the gold standard for detecting compound interactions with G-protein-coupled receptors (GPCRs). eurofinsdiscovery.com While traditionally reliant on radioisotopes, fluorescent ligand binding assays are emerging as a safer and more cost-effective alternative. bmglabtech.com

Structure-Activity Relationship (SAR) Studies of Fenpropidin and Deuterated Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.govd-nb.info These studies involve synthesizing and testing a series of related compounds to identify the key structural features responsible for their effects. nih.gov For fungicides like fenpropidin, SAR studies can help to optimize their potency and selectivity. For instance, the introduction of specific chemical groups can enhance or diminish antifungal activity. d-nb.info Computational methods, such as quantitative structure-activity relationship (QSAR) models, can be used to correlate the molecular structure of compounds with their biological activity. researchgate.net

In the case of fenpropidin and its derivatives, SAR studies would explore how modifications to the piperidine (B6355638) ring, the tert-butylphenyl group, and the methylpropyl chain affect its inhibitory activity against sterol Δ14-reductase and Δ8→Δ7-isomerase. The enantiomers of fenpropidin, R-(+)-fenpropidin and S-(-)-fenpropidin, may also exhibit different biological activities, and SAR studies can elucidate the stereochemical requirements for optimal fungicidal action. scispace.com While specific SAR data for Fenpropidin-d10 is not detailed in the provided search results, the principles of SAR would apply to understanding how deuteration at specific positions influences its interaction with target enzymes.

Table 2: Compound Names Mentioned

Compound Name
Fenpropidin
This compound
Fenpropimorph
Tridemorph
Spiroxamine
Difenoconazole
Amorolfine
Dimethomorph
Terbinafine
Azoxystrobin
Flutolanil
Pencycuron
Triadimefon
Tebuconazole
Nystatin
Amphotericin B
Iprodione

Computational Approaches and Molecular Modeling of this compound Binding

Computational and molecular modeling techniques are powerful tools for investigating the interactions between a ligand, such as the fungicide Fenpropidin, and its biological target. While specific molecular modeling studies explicitly detailing the binding of this compound are not extensively available in public research, the methodology for such an analysis is well-established. These approaches are critical for understanding the structural basis of fungicide activity and the potential effects of isotopic substitution.

Fenpropidin's primary mode of action is the inhibition of sterol biosynthesis in fungi, specifically targeting the enzymes sterol Δ14-reductase and, to a lesser extent, sterol Δ8→Δ7-isomerase. mdpi.comresearchgate.net Molecular docking, a key computational method, has been successfully used to investigate the binding of Fenpropidin's enantiomers (R-(+)-fenpropidin and S-(-)-fenpropidin) to chiral stationary phases, revealing the mechanisms behind their analytical separation. mdpi.comresearchgate.net This same principle can be applied to model the interaction between this compound and its target enzymes.

A computational study of this compound binding would involve several steps. Initially, the three-dimensional structures of the target enzymes (e.g., sterol Δ14-reductase) and the this compound molecule would be generated and optimized. mdpi.com Techniques like molecular docking would then be used to predict the most likely binding pose of this compound within the active site of the enzyme. researchgate.net Subsequent analysis would calculate the binding free energy, which indicates the strength of the interaction, and identify the specific molecular interactions—such as hydrogen bonds or hydrophobic interactions—that stabilize the complex. mdpi.com

The primary scientific interest in modeling the deuterated analogue lies in assessing the impact of deuterium substitution on binding affinity and conformation. While isotopic substitution does not change the electronic potential energy surface of a molecule, it does affect mass-dependent properties like vibrational frequencies. princeton.edu These subtle changes could theoretically influence the binding kinetics and thermodynamics. A comparative modeling study between Fenpropidin and this compound could elucidate whether the increased mass of deuterium atoms alters the binding pose or the interaction energy with the target enzyme, although such effects are generally expected to be minimal for binding itself compared to reaction rates.

Table 1: Potential Computational Methods for Analyzing this compound Binding

Computational MethodObjectiveExpected Outcome
Molecular DockingPredict the preferred binding orientation of this compound within the active site of sterol Δ14-reductase.A 3D model of the enzyme-ligand complex, including binding pose and scoring function to estimate affinity. mdpi.com
Molecular Dynamics (MD) SimulationSimulate the dynamic behavior of the this compound-enzyme complex over time to assess its stability.Information on the flexibility of the complex, the stability of key interactions, and conformational changes.
Free Energy Calculation (e.g., MM/PBSA)Quantify the binding affinity of this compound to its target enzyme.A calculated binding free energy value (ΔG) that can be compared with the non-deuterated Fenpropidin. mdpi.com
Quantum Mechanics/Molecular Mechanics (QM/MM)Provide a high-accuracy calculation of the electronic structure and energies of the active site interactions.Detailed insight into the electronic effects of deuteration on the binding mechanism.

Comparative Analysis of Biological Activity Between Fenpropidin and this compound in Experimental Models

The primary documented application of this compound in experimental models is as a stable isotope-labeled internal standard for analytical chemistry. lgcstandards.comqmx.com In this context, its "biological activity" is its ability to mimic the non-deuterated Fenpropidin during sample extraction, processing, and analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). bioanalysis-zone.comshimadzu.com

For an isotopically labeled compound to be an effective internal standard, its chemical and physical properties must be nearly identical to the analyte of interest, ensuring it behaves similarly during analytical procedures. bioanalysis-zone.com However, it must be distinguishable by the detector. This compound fulfills these criteria perfectly; it co-elutes with Fenpropidin but is easily differentiated by its higher mass due to the ten deuterium atoms, making it an ideal tool for accurate quantification of Fenpropidin residues in various matrices like soil and agricultural products. nih.govresearchgate.net

Direct comparative studies on the fungicidal activity of Fenpropidin versus this compound are not readily found in published literature. However, a theoretical comparison can be made based on the principles of the kinetic isotope effect (KIE). princeton.edu The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. numberanalytics.com The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. princeton.edu If the breaking of a C-H bond is the rate-determining step of a metabolic pathway that deactivates the fungicide, then the deuterated compound (this compound) would be metabolized more slowly. nih.gov

This slower metabolism could potentially lead to enhanced or prolonged biological activity. In the case of Fenpropidin, its metabolism in crops has been studied, but often with weak enantioselectivity, meaning both forms of the molecule are degraded similarly. researchgate.netresearchgate.net If this degradation involves the cleavage of C-H bonds on the piperidine ring, which is the site of deuteration in this compound, a primary KIE could occur. This might result in this compound having a longer half-life within the target fungus, potentially increasing its potency or duration of action. Without direct experimental data comparing the fungicidal efficacy (e.g., Minimum Inhibitory Concentration) of the two compounds, this remains a well-grounded scientific hypothesis rather than a confirmed finding.

Table 2: Comparison of Fenpropidin and this compound

PropertyFenpropidinThis compound
Molecular FormulaC₁₉H₃₁N nih.govC₁₉H₂₁D₁₀N lgcstandards.com
Molecular Weight~273.5 g/mol nih.gov~283.5 g/mol lgcstandards.com
Primary Documented UseSystemic fungicide for controlling diseases in cereals and other crops. wur.nlmedchemexpress.comInternal standard for quantitative analytical testing. lgcstandards.comqmx.com
Mechanism of ActionInhibitor of sterol Δ14-reductase and Δ8→Δ7-isomerase. mdpi.comwur.nlPresumed to be identical to Fenpropidin.
Biological Activity (Fungicidal)Active against a range of pathogenic fungi. medchemexpress.comNot experimentally reported, but theoretically could be enhanced or prolonged due to the Kinetic Isotope Effect.

Biotransformation and Metabolic Fate Research of Fenpropidin D10

Enzymatic Pathways and Biotransformation of Fenpropidin (B1672529)

The biotransformation of xenobiotics like Fenpropidin is a complex process mediated by a variety of enzymes. In mammals, Fenpropidin undergoes extensive metabolism, primarily through oxidative reactions. Studies in rats have proposed two main metabolic pathways: a dominant pathway involving oxidation followed by sulphate conjugation, and a secondary pathway characterized by the oxidative cleavage of the piperidine (B6355638) ring.

Role of Cytochrome P450 Enzymes (e.g., CYP3A2, CYP2D6, CYP1A2, CYP2C19, CYP2B6) in Metabolism

Cytochrome P450 (CYP) enzymes, predominantly located in the liver, are the principal enzymes involved in Phase I metabolism of a vast number of drugs and foreign compounds. dynamed.com These enzymes catalyze oxidative biotransformation, which is the primary mechanism for Fenpropidin metabolism. dynamed.com While specific studies pinpointing the exact CYP isoforms responsible for Fenpropidin metabolism are not detailed in the provided search results, it is well-established that enzymes from the CYP1, CYP2, and CYP3 families are responsible for metabolizing the majority of xenobiotics. dynamed.com It is therefore highly probable that isoforms such as CYP3A4, CYP2D6, CYP1A2, CYP2C19, and CYP2B6 play a significant role in the metabolism of Fenpropidin, as is common for many pesticides and other xenobiotics. dynamed.comnih.gov The involvement of these enzymes often determines the rate of clearance and the profile of metabolites formed. mdpi.com

CYP Enzyme Family General Function in Xenobiotic Metabolism Potential Role in Fenpropidin Metabolism
CYP3A (e.g., CYP3A4) Metabolizes the largest variety of substrates, including many pesticides. nih.govmdpi.comLikely a major contributor to the oxidation of the piperidine ring and/or side chains of Fenpropidin.
CYP2D6 Involved in the metabolism of numerous compounds, including those with amine structures. dynamed.commdpi.comMay participate in the N-dealkylation or hydroxylation of the Fenpropidin molecule.
CYP1A2 Metabolizes aromatic and heterocyclic amines. dynamed.comCould be involved in the oxidation of the aromatic phenyl ring of Fenpropidin.
CYP2C19 Known to metabolize a wide range of drugs and is involved in hydroxylation and N-dealkylation reactions. dynamed.comnih.govmdpi.comPotentially contributes to the hydroxylation of the tert-butyl group or other aliphatic parts of Fenpropidin.
CYP2B6 Active in the metabolism of various substrates, including some pesticides. nih.govmdpi.comMay play a role in the initial oxidative attacks on the Fenpropidin structure.

This table outlines the probable roles of key CYP450 enzymes based on their known functions in xenobiotic metabolism.

Identification of Major Metabolic Transformations (e.g., Oxidation, Reduction, Hydroxylation, N-dealkylation)

The metabolism of Fenpropidin is characterized by several major biotransformation reactions. These are primarily oxidative processes that increase the polarity of the molecule, facilitating its excretion. Key transformations identified in metabolic studies include:

Oxidation : This is the principal metabolic route. Oxidation occurs at multiple sites on the Fenpropidin molecule.

Hydroxylation : A specific type of oxidation involving the introduction of a hydroxyl (-OH) group. This has been observed on the tert-butyl side chain and the 2-methylpropyl chain.

Oxidative Cleavage : The piperidine ring can be opened through oxidative reactions, leading to a different class of metabolites.

N-dealkylation : While not explicitly detailed for Fenpropidin in the search results, this is a common CYP-mediated reaction for tertiary amines and could represent a potential minor pathway. dynamed.com

Influence of Deuteration on Metabolic Stability in In Vitro Systems

Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), is a key strategy in medicinal chemistry to enhance the metabolic stability of a molecule. splendidlab.comuobaghdad.edu.iq The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by enzymes like Cytochrome P450. splendidlab.com This resistance can lead to a decreased rate of metabolism, which prolongs the compound's half-life and can alter its pharmacokinetic profile. splendidlab.comassumption.edu

Microsomal Stability Studies (e.g., Rat Liver Microsomes, Human Liver Microsomes)

In vitro microsomal stability assays are a standard method to evaluate the metabolic fate of new chemical entities. evotec.comnuvisan.com These assays utilize liver microsomes, which are vesicle-like artifacts from the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly CYPs. evotec.com By incubating a compound like Fenpropidin-d10 with rat or human liver microsomes and monitoring its disappearance over time, researchers can determine key pharmacokinetic parameters like the intrinsic clearance (CLint) and metabolic half-life (t½). nuvisan.com

For this compound, it is expected that if deuteration has occurred at a primary site of metabolism, its stability in microsomal assays will be significantly increased compared to the non-deuterated parent compound.

Compound System Expected Half-life (t½) Expected Intrinsic Clearance (CLint)
FenpropidinHuman Liver MicrosomesShorterHigher
This compound Human Liver Microsomes Longer Lower
FenpropidinRat Liver MicrosomesShorterHigher
This compound Rat Liver Microsomes Longer Lower

This table presents the expected comparative results from a microsomal stability assay, illustrating the anticipated effect of deuteration on metabolic stability.

Quantitative Assessment of Deuterium Kinetic Isotope Effects on Metabolism

The deuterium kinetic isotope effect (KIE) is a quantitative measure of the change in reaction rate upon substitution of hydrogen with deuterium. faccts.delibretexts.org It is expressed as the ratio of the rate constant for the non-deuterated substrate (kH) to the rate constant for the deuterated substrate (kD).

KIE = kH / kD

A KIE value greater than 1 indicates that the C-H bond is cleaved during the rate-determining step of the metabolic reaction, and that the deuterated compound is metabolized more slowly. mmcmodinagar.ac.in The magnitude of the KIE provides insight into the transition state of the reaction. libretexts.org For primary KIEs involving C-H bond cleavage, the value is typically in the range of 2 to 8. libretexts.org Measuring the KIE for this compound is essential to confirm that deuteration has successfully attenuated the primary metabolic pathways and to understand the mechanics of its biotransformation. osti.gov

Characterization of Metabolites and their Formation Pathways

Metabolite ID Formation Pathway Description of Transformation
CGA 289263 / CGA 289269 Oxidation of Piperidine RingThe piperidine moiety undergoes oxidation.
CGA 289268 / CGA 289267 Oxidation of Tert-butyl Side ChainThe tert-butyl group is oxidized, often leading to a carboxylic acid (CGA 289267).
NOA 406117 / NOA 406116 Oxidation of 2-Methylpropyl ChainThe isobutyl linker connecting the phenyl and piperidine rings is oxidized. nih.gov
CGA 289273 Loss of Piperidine RingThis pathway involves the cleavage and removal of the entire piperidine ring structure. nih.gov

This table summarizes the major metabolites of Fenpropidin and their corresponding formation pathways as identified in metabolic studies.

Identification of Novel Metabolites using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for the identification of unknown metabolites. nih.gov While direct metabolic studies on this compound are scarce, the metabolic profile of the parent compound, Fenpropidin, has been investigated using techniques such as liquid chromatography time-of-flight high-resolution mass spectrometry (LC-TOF-HRMS). nih.gov

Research on Fenpropidin metabolism in in vitro rat liver microsomes has led to the identification of several new metabolites. nih.gov The primary metabolic transformations observed for Fenpropidin include oxidation, hydroxylation, and N-dealkylation. nih.gov These studies provide a predictive framework for the potential metabolites of this compound.

A study on rats identified over 20 metabolites of Fenpropidin. The metabolic pathways were shown to be sex-dependent. In female rats, the dominant pathway involved oxidation and subsequent sulphate conjugation. In males, there was more limited sulphate conjugation, with further oxidation being the more prominent reaction. A secondary, less significant pathway involved the oxidative cleavage of the piperidine ring. apvma.gov.au

In plant metabolism studies, such as those on grapevines, the biotransformation of Fenpropidin was found to occur primarily through the oxidation of the piperidine ring and the tertiary butyl side chain. apvma.gov.au Additionally, oxidation of the 2-methylpropyl chain and a tentative loss of the piperidine ring were observed. apvma.gov.au

The table below summarizes the key metabolites of Fenpropidin identified in various studies, which can be considered potential metabolites for this compound.

Metabolite IDTransformation PathwayMatrix
CGA 289263Oxidation of piperidine ringGrapevines apvma.gov.au
CGA 289269Oxidation of piperidine ringGrapevines apvma.gov.au
CGA 289268Oxidation of tertiary butyl side chainGrapevines apvma.gov.au
CGA 289267Oxidation of tertiary butyl side chainGrapevines, Rats, Goats, Hens apvma.gov.au
NOA 406117Oxidation of 2-methylpropyl chainGrapevines apvma.gov.au
NOA 406116Oxidation of 2-methylpropyl chainGrapevines apvma.gov.au
CGA 289273Tentative loss of piperidine ringGrapevines apvma.gov.au

Comparative Metabolic Profiling of Fenpropidin and this compound

A comparative metabolic profiling of Fenpropidin and this compound would be instrumental in understanding the kinetic isotope effect on its biotransformation. Such a study would typically involve administering both compounds to biological systems (e.g., cell cultures, animal models) and analyzing the resulting metabolites using advanced analytical techniques like LC-MS/MS.

The primary goal of this comparison would be to determine if the deuteration in this compound alters the rate and/or the pathways of metabolism compared to Fenpropidin. For instance, if a C-H bond broken during a rate-limiting metabolic step is replaced by a C-D bond, the reaction may proceed more slowly for this compound. This could lead to a higher exposure to the parent compound and a different ratio of metabolites compared to Fenpropidin.

In the absence of direct comparative data, the metabolic profile of Fenpropidin serves as the primary reference. Studies on the enantioselective metabolism of Fenpropidin have shown that the different stereoisomers can be metabolized at different rates. nih.govnih.gov For example, in rat liver microsomes, the R-FPD enantiomer is metabolized faster than the S-FPD enantiomer. nih.gov This highlights the complexity of Fenpropidin's metabolism, a factor that would also be relevant in any future comparative studies involving this compound.

Preclinical Investigative Studies of Fenpropidin D10 in Experimental Models

In Vitro Pharmacological Characterization in Cellular and Subcellular Systems

In vitro studies using cellular and subcellular systems have been crucial in elucidating the specific molecular targets and cellular consequences of Fenpropidin (B1672529) exposure.

The primary mechanism of action for Fenpropidin, established through enzymatic assays, is the inhibition of sterol biosynthesis. researchgate.netresearchgate.net Specifically, it targets and inhibits the enzyme C-14 reductase (also known as sterol Δ14-reductase or ERG24), which is a critical step in the pathway for producing ergosterol (B1671047) in fungi. researchgate.net

Research using transformants of Saccharomyces cerevisiae that were screened for resistance to Fenpropidin demonstrated that this resistance was directly linked to an over-production of sterol 14-reductase. researchgate.net This finding confirms that the enzyme is the specific target. Enzyme inhibition assays are a standard method for determining the potency of such compounds, often yielding values like the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce an enzyme's activity by 50%. bioivt.com While specific IC50 values for Fenpropidin-d10 are not detailed in the provided literature, the qualitative mechanism is well-established. researchgate.net

The effectiveness of an antifungal agent is dependent on its ability to enter the target cell. Studies on the parent compound and related molecules provide insight into these mechanisms. In rats, Fenpropidin was found to be rapidly and extensively absorbed following oral administration. While this pertains to systemic absorption in a mammal, it suggests the molecule has properties conducive to crossing biological membranes.

In fungal systems, the uptake of compounds can be influenced by the state of the cell membrane. For example, studies with the related morpholine (B109124) fungicide fenpropimorph (B1672530) showed it caused a significant decrease in the uptake of radiolabeled uracil (B121893) in fungal cultures. researchgate.net This suggests that the disruption of sterol metabolism, a key determinant of membrane structure and function, can secondarily affect cellular transport processes. Microalgae have also been studied as model systems for understanding how cells handle foreign compounds, employing biosorption mechanisms and intracellular uptake to capture substances from their environment. unesco.org

Enzyme Inhibition and Activation Assays

In Vivo Studies in Experimental Organisms for Mechanistic Insights (Excluding Human Clinical Data)

In vivo studies in non-human organisms are essential for understanding how the molecular actions observed in vitro translate to a whole biological system.

Target engagement studies aim to confirm that a compound binds to its intended target in a living organism. nih.gov This can be achieved through various methods, including the use of chemical probes or advanced imaging techniques like positron emission tomography (PET). nih.govnih.gov For Fenpropidin, in vivo target engagement would involve measuring the inhibition of sterol Δ14-reductase or observing the resulting changes in the sterol profile in an animal model exposed to the compound.

While direct target engagement studies for Fenpropidin are not extensively detailed in the search results, downstream toxicological effects observed in rats provide indirect evidence of biological interaction. In a prenatal developmental toxicity study, oral administration of Fenpropidin was associated with skeletal developmental delays and an increased incidence of hydrocephalus, which occurred in the presence of significant maternal toxicity. Such effects in mammals could be linked to the compound's interference with cholesterol biosynthesis, the mammalian equivalent of the fungal ergosterol pathway. uu.nl

The most significantly modulated biochemical pathway by Fenpropidin is sterol biosynthesis. researchgate.net In fungal model systems like Candida albicans, this inhibition leads to a depletion of ergosterol and an accumulation of aberrant sterol precursors, such as 14-alpha-methylsterols. researchgate.netresearchgate.net This altered sterol composition disrupts the normal function and integrity of the fungal cell membrane.

In rodent models, high dietary exposure to Fenpropidin resulted in effects such as reduced body weight and delayed development. These systemic effects are indicative of interference with fundamental biochemical pathways. The potential for piperidine (B6355638) compounds like Fenpropidin to interfere with cholesterol biosynthesis and retinoic acid balance has been noted as a possible mechanism for embryotoxicity observed in rats. uu.nl

Table 2: Effects of Fenpropidin on Biochemical Parameters in Preclinical Models

Model System Biochemical Pathway Observed Outcome Reference
Saccharomyces cerevisiae Fungal Sterol Biosynthesis Accumulation of intermediates, depletion of ergosterol researchgate.net
Rat Mammalian Development Reduced body weight, skeletal developmental delay

Investigation of Target Engagement in Animal Models

Mechanistic Research on this compound's Biological Activity in Model Systems

The collective body of research points to a clear and specific mechanism of action for Fenpropidin. The compound acts as a potent inhibitor of the enzyme sterol Δ14-reductase (ERG24) within the ergosterol biosynthesis pathway of fungi. researchgate.netadvatechgroup.com This mechanism has been elucidated and confirmed using model yeast systems, including Saccharomyces cerevisiae and specific mutant strains of Candida albicans. researchgate.netresearchgate.net

The inhibition of this enzyme prevents the proper synthesis of ergosterol, which is an essential component for the structure and function of fungal cell membranes. The resulting accumulation of atypical sterols compromises membrane integrity, leading to disruptions in cellular processes and ultimately inhibiting fungal growth. researchgate.net This targeted disruption of a pathway present in fungi but not in the same form in mammals is the basis for its use as a fungicide. researchgate.net

Studies on Selectivity and Resistance Mechanisms in Microbial Models

There is a significant amount of research on the resistance mechanisms of fungi to Fenpropidin and other fungicides within the same class of sterol biosynthesis inhibitors (SBIs). frac.infobdschapters.comufl.edu Fungi can develop resistance through various mechanisms, including mutations in the target site, the erg24 gene, which is involved in sterol biosynthesis. bdschapters.com For instance, in Blumeria graminis f. sp. hordei (barley powdery mildew), isolates with reduced sensitivity to both fenpropimorph and fenpropidin have been identified. bdschapters.com The application of these fungicides can select for resistant strains. bdschapters.com

However, no specific studies were found that investigate the selectivity of this compound against different microbial species or the mechanisms by which microbes might develop resistance specifically to this deuterated compound. The Fungicide Resistance Action Committee (FRAC) provides a framework for understanding cross-resistance patterns among fungicides with the same mode of action, which for Fenpropidin is the inhibition of sterol biosynthesis (FRAC Group 5). frac.infoufl.eduagropages.com It is generally accepted that cross-resistance can occur between different fungicides within the same group that are active against the same fungus. frac.info Despite this, the impact of deuteration on these resistance profiles for this compound has not been documented in available research.

Comparative Activity with Non-Deuterated Fenpropidin in Experimental Assays

The primary motivation for creating deuterated versions of existing compounds is often to enhance their metabolic stability, which can lead to an improved pharmacokinetic profile. nih.gov This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes. nih.gov This can potentially lead to increased efficacy or a different safety profile.

Despite this general principle, specific experimental assays directly comparing the fungicidal activity of this compound with that of non-deuterated Fenpropidin are not described in the reviewed literature. While Fenpropidin is a well-established fungicide used to control diseases like powdery mildew in cereals, herts.ac.uk there is no available data from preclinical studies to quantify how deuteration in this compound affects its potency or spectrum of activity against target fungi. Without such comparative data, it is not possible to determine if this compound offers any advantages in terms of efficacy over its non-deuterated parent compound.

Environmental Research and Degradation Studies of Fenpropidin

Environmental Fate and Persistence in Varied Matrices

Fenpropidin (B1672529) is a systemic fungicide that can persist in various environmental compartments. herts.ac.uk Its persistence is moderate in soil and can be variable in water systems depending on local conditions. herts.ac.uk Due to its chemical properties, it is generally not expected to leach into groundwater. herts.ac.uk

The degradation of fenpropidin follows first-order kinetics. nih.gov The time required for 50% of the initial concentration to dissipate (DT50) varies significantly depending on the environmental matrix and conditions. In field studies, the half-life of fenpropidin in wheat plants is relatively short, ranging from 3.1 to 3.3 days, while in soil, it is moderately persistent with half-lives between 13.4 and 16.5 days. nih.govresearchgate.net Laboratory studies have shown that fenpropidin can be persistent in water, with half-lives ranging from approximately 31 to 76 days depending on the presence of oxygen. researchgate.net The degradation process is generally more favorable under aerobic conditions. researchgate.net

Table 1: Degradation Half-Life (DT50/t½) of Fenpropidin in Different Systems

Matrix/SystemConditionHalf-Life (days)Reference
Soil (Field)-13.4 - 16.5 nih.gov
Soil (Field, R-enantiomer)-19.8 mdpi.comresearchgate.net
Soil (Field, S-enantiomer)-22.4 mdpi.comresearchgate.net
Water (Highland Reservoir)Aerobic43.8 researchgate.net
Water (Highland Reservoir)Anaerobic75.9 researchgate.net
Water (Hailing Lake)Aerobic31.3 researchgate.net
Water (Hailing Lake)Anaerobic37.2 researchgate.net
Wheat Plants (Field)-3.1 - 3.3 nih.gov

Fenpropidin is considered highly volatile. herts.ac.uk Its partitioning between water and air is a key parameter for understanding its environmental behavior and is described by the Henry's Law Constant (HLC). fortunepublish.comfortunejournals.com Experimental studies have determined the HLC for fenpropidin at various temperatures, which is crucial for modeling its atmospheric fate. fortunepublish.comfortunejournals.comresearchgate.net The temperature dependence of the HLC is described by the Arrhenius equation, which allows for the estimation of its partitioning behavior under different climatic conditions. fortunepublish.comfortunejournals.com Despite its volatility, fenpropidin is not expected to be persistent in the atmosphere due to degradation processes. fortunejournals.com Studies have detected fenpropidin in the atmosphere at concentrations ranging from nanograms per cubic meter, indicating its potential for atmospheric transport. fortunepublish.comnih.gov

Table 2: Henry's Law Constant (HLC) for Fenpropidin

ParameterValueConditionsReference
HLC(10.0 ± 3.1) × 10⁴ M atm⁻¹293 K (20°C) fortunepublish.comfortunejournals.comresearchgate.net
Arrhenius Expression (ln HLC)(6060 ± 2420)/T – (9.1 ± 8.3)Temperature (T) in Kelvin fortunepublish.comfortunejournals.comresearchgate.net

Degradation Kinetics in Soil and Water Systems

Degradation Pathways and Transformation Product Identification

The degradation of fenpropidin in the environment leads to the formation of several transformation products. The primary degradation pathways include oxidation, reduction, hydroxylation, and N-dealkylation. nih.gov Research has identified numerous metabolites, some of which are predicted to have higher toxicity than the parent compound, fenpropidin. nih.govresearchgate.net

Identified environmental transformation products of fenpropidin include:

NOA 406116 nih.gov

CGA 289273 nih.gov

CGA 289267 nih.gov

CGA 289268 nih.gov

NOA 406117 nih.gov

CGA 289253 nih.gov

CGA 289274 nih.gov

CGA 289269 nih.gov

2-methyl-2-(4-(2-methyl-3-piperidin-1-yl-propyl)-phenyl)-propionic acid nih.gov

Fenpropidin is a chiral fungicide, meaning it exists as two enantiomers (R- and S-forms) that are mirror images of each other. mdpi.comresearchgate.netnih.gov Research has demonstrated that the degradation of fenpropidin in soil is enantioselective, with a preference for the degradation of the R-(+)-fenpropidin enantiomer. mdpi.comresearchgate.netnih.gov This preferential degradation occurs under both aerobic and anaerobic conditions. nih.gov The half-life of R-(+)-fenpropidin in soil was found to be 19.8 days, while the S-(-)-fenpropidin enantiomer degraded more slowly, with a half-life of 22.4 days. mdpi.comresearchgate.net This enantioselectivity is an important factor in accurately assessing the environmental risk of fenpropidin. mdpi.com

Environmental factors significantly influence the rate and pathway of fenpropidin degradation. Studies have shown that the persistence of residues can vary between different geographical locations, which is likely attributable to differences in climate and soil properties. nih.gov Soil characteristics such as pH, temperature, and moisture content are known to affect pesticide degradation rates. mdpi.com For instance, degradation is generally faster at higher temperatures. mdpi.com The presence or absence of oxygen is also a critical factor, with studies showing that aerobic conditions are more conducive to fenpropidin degradation in water systems. researchgate.netnih.gov The physical and chemical properties of different soils also play a role in the enantioselective degradation process. nih.gov

Enantioselective Degradation Research

Application of Fenpropidin-d10 in Environmental Analytical Research

This compound is a stable isotope-labeled (SIL) version of fenpropidin, where ten hydrogen atoms have been replaced by deuterium (B1214612) atoms. lgcstandards.com In environmental analytical chemistry, SIL compounds like this compound are primarily used as internal standards for quantitative analysis, particularly in methods using mass spectrometry, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). lgcstandards.comgrupobiomaster.com

The use of this compound as an internal standard is crucial for achieving accurate and reliable quantification of fenpropidin in complex environmental samples like soil, water, and biota. Because this compound is chemically almost identical to the non-labeled fenpropidin, it behaves similarly during sample extraction, cleanup, and analysis. However, its higher mass allows it to be distinguished from the target analyte by the mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the target analyte during sample preparation can be corrected for, thereby improving the accuracy and precision of the measurement. eurl-pesticides.eu This application is essential for rigorous environmental monitoring and risk assessment studies.

Quantifying Fenpropidin Residues in Environmental Samples

The accurate quantification of fenpropidin residues in environmental matrices such as soil, water, and sediments is critical for monitoring its environmental fate and ensuring regulatory compliance. cymitquimica.com this compound, a stable isotope-labeled version of fenpropidin, serves as an essential tool in this process, primarily functioning as an internal standard in analytical methods. amazonaws.comqmx.com The use of a deuterated standard is a cornerstone of the isotope dilution technique, which is widely regarded as a gold-standard approach for quantitative analysis, particularly when coupled with mass spectrometry. epa.gov

The fundamental principle of using this compound involves adding a known quantity of this labeled standard to an environmental sample prior to extraction and cleanup. epa.gov Because this compound is chemically identical to the non-labeled fenpropidin (the analyte), it experiences the same losses during sample preparation, extraction, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS), analysts can accurately calculate the initial concentration of fenpropidin in the sample, compensating for procedural variations. lcms.czmdpi.com

Sample preparation is a crucial step for complex environmental samples. A widely adopted extraction method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), which has been successfully modified and validated for determining pesticide residues, including fenpropidin, in matrices like soil and food. researchgate.netunibo.it Following extraction, cleanup steps may be employed to remove interfering matrix components. For instance, a freezing-out clean-up strategy has been shown to be effective for high-fat matrices. unibo.it The final analysis by LC-MS/MS or GC-MS/MS provides high sensitivity and selectivity, allowing for the detection of residues at trace levels. mdpi.comarxiv.org The use of this compound as an internal standard in these validated methods ensures the reliability and accuracy of the reported residue levels. mdpi.com

Table 1: Analytical Methods for Fenpropidin Residue Quantification This table is interactive. You can sort and filter the data.

Tracing Degradation Products in Complex Environmental Matrices

Understanding the degradation of fenpropidin in the environment is crucial because its transformation products may exhibit different mobility, persistence, and toxicity profiles compared to the parent compound. researchgate.net Studies have shown that fenpropidin degrades in the environment into several distinct metabolites. The use of this compound as an internal standard is vital in these studies, not because it degrades, but because it enables the accurate and simultaneous quantification of both the parent fenpropidin and its various degradation products within a single analytical run.

Research has identified numerous environmental transformation products of fenpropidin. A recent study using liquid chromatography time-of-flight high-resolution mass spectrometry identified seven new metabolites, which were primarily formed through processes such as oxidation, reduction, hydroxylation, and N-dealkylation. The accurate measurement of these compounds in complex matrices like soil is challenging due to potential matrix effects and analyte loss during sample processing. By using this compound, researchers can correct for these variables, leading to a more precise understanding of the degradation pathways and the rate of formation of each metabolite.

The degradation of fenpropidin is influenced by environmental conditions. Studies on the enantioselective fate of fenpropidin in different soils under aerobic, anaerobic, and sterile conditions revealed that degradation occurred without enantiomeric transformation and showed a preference for the R-FPD isomer. The half-life of fenpropidin can vary significantly depending on the specific properties of the soil and climate. nih.gov For example, one field study reported dissipation half-lives of 13.4 to 16.5 days in soil, while another study focusing on enantiomers found half-lives of 19.8 days for R-(+)-fenpropidin and 22.4 days for S-(-)-fenpropidin in a field soil. researchgate.netnih.gov Such detailed degradation kinetics are essential for robust environmental risk assessments, and their accuracy relies heavily on the quantitative precision afforded by using internal standards like this compound.

Table 2: Identified Environmental Degradation Products of Fenpropidin This table is interactive. You can sort and filter the data.

Table 3: Research Findings on Fenpropidin Degradation in Soil This table is interactive. You can sort and filter the data.


Table of Mentioned Compounds

Future Directions and Emerging Methodologies in Fenpropidin D10 Research

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

The complexity of biological systems necessitates a holistic approach to understanding the mechanisms of action of fungicides like fenpropidin (B1672529). Omics technologies, which allow for the comprehensive analysis of entire sets of molecules like metabolites (metabolomics) or proteins (proteomics), are central to this evolving research paradigm. sigmaaldrich.comnih.gov By integrating these technologies, researchers can move from a single target to a systems-level view of the biological impact of fenpropidin.

Metabolomics, the large-scale study of small molecules, provides a direct functional readout of the physiological state of a cell or organism. sigmaaldrich.com In the context of fenpropidin, metabolomic studies are crucial for identifying the full spectrum of breakdown products that form within biological systems and the environment. Research on the in vitro metabolism of fenpropidin in rat liver microsomes has successfully used high-resolution mass spectrometry to identify novel metabolites generated through processes like oxidation, hydroxylation, and N-dealkylation. nih.gov This approach provides a detailed map of the biotransformation pathways, which is essential for a complete mechanistic understanding. nih.govriken.jp

Proteomics, the study of the entire protein complement of an organism, offers insights into how fenpropidin affects cellular machinery. wistar.org Quantitative proteomics can reveal changes in protein expression levels upon exposure to the fungicide, highlighting the specific pathways and enzymes that are impacted. For instance, identifying the cytochrome P450 enzymes responsible for fenpropidin metabolism, such as CYP3A2, has been achieved through proteomic and enzymatic inhibition experiments. nih.gov Future research will likely involve quantitative proteomics to compare protein expression in susceptible versus resistant fungal strains, providing deeper insights into resistance mechanisms. wistar.org

The integration of metabolomic and proteomic data can create a powerful predictive model of a compound's effects. sigmaaldrich.comresearchgate.net By correlating changes in protein levels with alterations in the metabolite profile, scientists can construct detailed biochemical pathway models, elucidating the complete mechanism of action and potential off-target effects of fenpropidin.

Advanced Computational Chemistry Approaches for Predictive Modeling

Computational chemistry has become an indispensable tool in chemical research, offering predictive insights that can guide and accelerate experimental work. jstar-research.com For fenpropidin, these approaches are being used to model its interaction with biological targets, predict its environmental fate, and understand the basis for its activity. afjbs.com

Molecular dynamics (MD) simulations are a key computational tool for studying the physical movements of atoms and molecules. This approach has been successfully applied to understand the enantioselective metabolism of fenpropidin. nih.gov MD simulations revealed that the R-enantiomer of fenpropidin forms more stable hydrogen bonds with the active site of the CYP3A2 enzyme compared to the S-enantiomer, explaining its faster metabolism. nih.gov This level of detail is critical for understanding the compound's behavior in biological systems.

ParameterR-FenpropidinS-Fenpropidin
Binding Affinity with CYP3A2 -6.58 kcal mol⁻¹Lower than R-FPD
Metabolic Half-life (in vitro) 10.42 min12.06 min
This table summarizes the computational and experimental data on the enantioselective metabolism of fenpropidin, as detailed in research using molecular dynamics simulations and in vitro rat liver microsome assays. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are another powerful computational approach. afjbs.com These models correlate variations in the chemical structure of compounds with changes in their biological activity. For fungicides like fenpropidin, QSAR can be used to predict the toxicity of metabolites or to design new derivatives with improved efficacy or different properties. researchgate.net The integration of machine learning algorithms with QSAR and other computational methods is enhancing predictive accuracy for various chemical properties and biological interactions. ijnc.ir

Development of Novel Isotopic Labeling Strategies for Complex Molecules

Fenpropidin-d10 is a stable isotope-labeled (SIL) compound, where ten hydrogen atoms on the piperidine (B6355638) ring have been replaced with deuterium (B1214612). lgcstandards.comqmx.com Such labeled compounds are invaluable in analytical chemistry, particularly as internal standards for quantitative mass spectrometry. researchgate.net The development of efficient and versatile methods for isotopic labeling is a critical area of research, as it enables a wide range of advanced studies. nih.gov

The synthesis of isotopically labeled molecules, especially complex ones, can be challenging. Traditional methods often require incorporating the label at an early stage of a multi-step synthesis. A major goal in modern synthetic chemistry is the development of late-stage labeling methods, which would allow the isotope to be introduced in one of the final steps. This would make a wider variety of labeled compounds more accessible for research.

Future strategies may focus on:

C-H Activation: Directly replacing specific hydrogen atoms with deuterium on a fully formed molecule. This would be a highly efficient way to produce compounds like this compound.

Alternative Isotopes: While deuterium (²H) is common, labeling with heavy carbon (¹³C) or nitrogen (¹⁵N) can also be highly beneficial. reddit.com These labels are less prone to metabolic washout and can provide different types of information in mass spectrometry and NMR studies.

Exchange Reactions: Developing catalytic methods that allow for the exchange of isotopes (e.g., ¹H for ²H) on a finished molecule provides a rapid route to labeled standards.

Advances in these labeling strategies will make SIL compounds more readily available, supporting more precise and reliable research in drug discovery, metabolomics, and environmental analysis.

Expanding the Application of this compound in Interdisciplinary Research Fields

The primary application of this compound is as an internal standard for the accurate quantification of fenpropidin. lgcstandards.com This function is critical in a variety of interdisciplinary research fields that require precise measurement of the parent compound in complex mixtures.

Research FieldApplication of this compound (as Internal Standard)
Environmental Science Quantification of fenpropidin residues in soil, water, and sediment to study its persistence, degradation, and transport. nih.goveuropa.eucambridgeenvironmental.comajol.info
Food Safety & Agriculture Monitoring fenpropidin levels in crops and food products to ensure compliance with regulatory limits. lcms.cz
Ecotoxicology Assessing the exposure and accumulation of fenpropidin in various organisms to understand its environmental impact. acs.org
Pharmacokinetics Studying the absorption, distribution, metabolism, and excretion (ADME) of fenpropidin in biological systems. nih.govwistar.org

In environmental fate studies , this compound is essential for tracking the dissipation of fenpropidin in different environmental compartments like soil and water. europa.euajol.info For example, when studying fenpropidin's degradation in various soil types under different conditions (aerobic vs. anaerobic), adding a known amount of this compound to the sample extract allows for the correction of any analyte loss during sample preparation and analysis, ensuring accurate quantification of the parent compound. nih.govcambridgeenvironmental.com

In food safety , regulatory bodies worldwide set maximum residue limits (MRLs) for pesticides in food. Analytical methods using this compound as an internal standard provide the high degree of accuracy and reliability needed for monitoring these residues in complex food matrices. lcms.cz

In ecotoxicology , understanding the potential for bioaccumulation in wildlife requires sensitive analytical methods. This compound enables the precise measurement of fenpropidin in biological tissues, helping to build accurate models of its impact on ecosystems. acs.org The use of stable isotope-labeled standards is a cornerstone of modern analytical toxicology and environmental chemistry. researchgate.netepa.gov

Q & A

Q. What are the critical considerations when synthesizing Fenpropidin-d10 to ensure isotopic purity?

Methodological Answer: Synthesis should follow deuterium incorporation protocols, such as hydrogen-deuterium exchange under controlled conditions. Isotopic purity (>98%) must be verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure solvent purity and inert atmospheres to prevent contamination. Data should include peak integration for deuterium incorporation ratios and comparison with non-deuterated analogs .

Q. How should researchers design experiments to assess the stability of this compound under various storage conditions?

Q. What analytical techniques are essential for validating this compound in biological matrices?

Methodological Answer: Employ LC-MS/MS with multiple reaction monitoring (MRM) for quantification. Validate parameters per ICH guidelines: linearity (1–1000 ng/mL), precision (CV <15%), recovery (>80%), and matrix effects. Cross-validate with deuterium-free internal standards to account for ionization suppression/enhancement. Include calibration curves and inter-day variability in supplementary materials .

Advanced Research Questions

Q. How can researchers address discrepancies in reported pharmacokinetic parameters of this compound across studies?

Methodological Answer: Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, species differences). Apply mixed-effects models to account for inter-study variability. Replicate conflicting experiments under standardized conditions, ensuring identical analytical methods. Publish raw datasets in repositories like Zenodo for transparency .

Q. What strategies are effective for isolating isotopic effects of this compound in metabolic studies?

Methodological Answer: Use dual-isotope tracer techniques (e.g., combining this compound with ¹³C-labeled analogs). Compare metabolic pathways via isotopomer distribution analysis (IDA) using gas chromatography-mass spectrometry (GC-MS). Normalize data against baseline isotopic abundances and validate with knockout models (e.g., CYP450 inhibitors) .

Q. How should cross-study comparisons of this compound’s environmental persistence be structured to ensure validity?

Methodological Answer: Define a unified framework using PECO (Population, Exposure, Comparator, Outcome). Standardize soil/water sampling protocols (e.g., OECD 307 guidelines) and degradation metrics (half-life, DT₅₀). Use multivariate regression to adjust for environmental covariates (pH, organic matter). Publish methodological deviations in appendices .

Data Analysis & Reporting

Q. What statistical approaches mitigate variability in this compound bioanalytical data?

Methodological Answer: Apply robust regression (e.g., Huber loss) to handle outliers. Use bootstrapping (1000 iterations) to estimate confidence intervals for low-sample datasets. Report variability as relative standard deviation (RSD) and include power analyses to justify sample sizes. Reference open-source tools like R/Python scripts in supplementary materials .

Q. How can researchers ensure reproducibility when documenting this compound experiments?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide step-by-step protocols on protocols.io , including raw instrument outputs (e.g., .RAW files for MS). Use electronic lab notebooks (ELNs) with version control. Cross-reference materials with CAS registry numbers and vendor lot details .

Ethical & Methodological Pitfalls

Q. What are common pitfalls in designing dose-response studies with this compound?

Methodological Answer: Avoid log-spaced dosing without justification; use Akaike information criterion (AIC) to optimize spacing. Predefine stopping rules for toxicity (e.g., >20% mortality). Blind analysts to dose groups to prevent bias. Disclose conflicts of interest (e.g., vendor partnerships) in ethics statements .

Q. How should conflicting data on this compound’s receptor binding affinity be resolved?

Methodological Answer: Re-evaluate assay conditions (e.g., buffer ionic strength, temperature) using surface plasmon resonance (SPR) and radioligand binding assays. Perform molecular dynamics simulations to predict deuterium-induced conformational changes. Publish negative results in peer-reviewed journals to reduce publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.